4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 5471-58-9
VCID: VC18445437
InChI: InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14)
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde

CAS No.: 5471-58-9

Cat. No.: VC18445437

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde - 5471-58-9

Specification

CAS No. 5471-58-9
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
Standard InChI InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14)
Standard InChI Key BSBYECHMVHTACX-UHFFFAOYSA-N
Canonical SMILES CCCCC1(C(=O)N(C(=O)N1)C)C=O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Key Identifiers

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is defined by the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Its IUPAC name systematically describes the substituents: a butyl group at position 4, a methyl group at position 1, and an aldehyde functional group at position 4 of the imidazolidine ring. Key identifiers include:

PropertyValueSource
CAS No.5471-58-9
SMILESCCCCC1(C(=O)N(C(=O)N1)C)C=O
InChI KeyBSBYECHMVHTACX-UHFFFAOYSA-N
PubChem CID231221
Density1.233 g/cm³
LogP0.611

Discrepancies in reported data warrant attention: A LookChem entry (CAS 6974-17-0) describes 4-butyl-2,5-dioxo-imidazolidine-4-carbaldehyde (C₈H₁₂N₂O₃), which lacks the methyl group present in the target compound . This highlights the importance of verifying substituents when referencing CAS numbers.

Structural Features and Reactivity

The compound’s imidazolidine ring contains two ketone groups (2,5-dioxo) that enhance electrophilicity, making it susceptible to nucleophilic attack. The aldehyde group at position 4 offers a site for condensation reactions, while the butyl chain contributes to lipophilicity, as evidenced by its LogP of 0.611 . The methyl group at position 1 sterically hinders the ring, potentially influencing reaction kinetics in synthetic applications.

Synthesis and Physicochemical Properties

Physicochemical Characterization

The compound’s physicochemical profile underpins its utility in synthetic workflows:

ParameterValueMethod/Source
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar aprotic solventsEstimated from LogP
Polar Surface Area (PSA)75.27 ŲComputational

The high PSA (75.27 Ų) indicates significant hydrogen-bonding capacity, aligning with its potential as a hydrogen-bond donor/acceptor in molecular recognition processes .

Applications in Organic Synthesis and Industry

Role as a Synthetic Intermediate

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is primarily employed as a building block for heterocyclic compounds. Its aldehyde group participates in:

  • Knoevenagel condensations to form α,β-unsaturated carbonyl derivatives.

  • Schiff base formations with amines, generating imine linkages for coordination chemistry.

Pharmaceutical Relevance

Though direct bioactivity data are absent, structurally related imidazolidines exhibit:

  • Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

  • Antifungal effects via ergosterol biosynthesis inhibition.

These analogs’ success underscores the potential for derivatizing 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde to enhance bioavailability or target specificity.

Biological and Toxicological Considerations

Ecotoxicology

No ecotoxicity data are available. Given its LogP (0.611), the compound may exhibit moderate bioaccumulation potential, necessitating further environmental impact studies .

Future Research Directions

Critical knowledge gaps include:

  • Synthetic Optimization: Developing scalable, high-yield synthesis routes.

  • Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity.

  • Toxicokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

Collaborative efforts between synthetic chemists and pharmacologists could accelerate the translation of this compound into clinically relevant derivatives.

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